molecular formula C11H14O B8173266 2-Ethoxy-1-methyl-4-vinylbenzene

2-Ethoxy-1-methyl-4-vinylbenzene

Cat. No.: B8173266
M. Wt: 162.23 g/mol
InChI Key: IBPRLGJSCFRSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

4-ethenyl-2-ethoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-10-7-6-9(3)11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPRLGJSCFRSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethylation of 1-methyl-4-vinylbenzene using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with ethoxy, methyl, or aromatic substituents but none directly analogous to 2-Ethoxy-1-methyl-4-vinylbenzene. Below is a comparison based on functional groups and applications:

Table 1: Key Features of Ethoxy-Substituted Compounds

Compound Name Substituents/Structure Primary Use Reactivity/Notes
This compound 2-ethoxy, 1-methyl, 4-vinylbenzene Not specified Potential vinyl polymerization; moderate polarity
Etofenprox 4-ethoxyphenyl, methylpropoxy, phenoxy Insecticide (pyrethroid) Low mammalian toxicity, photostable
Bromuconazole Bromo, dichlorophenyl, triazole Fungicide Triazole ring inhibits ergosterol synthesis
Flusilazole Bis(4-fluorophenyl), methylsilyl, triazole Fungicide Broad-spectrum activity

Key Differences:

Functional Groups: this compound lacks the triazole or halogenated substituents seen in bromuconazole and flusilazole, which are critical for antifungal activity. Its vinyl group distinguishes it from etofenprox, which contains a phenoxybenzene backbone . Etofenprox’s ethoxy group is part of a larger ether chain, enhancing its insecticidal persistence, whereas the ethoxy group in this compound may contribute to solubility or intermolecular interactions .

Reactivity :

  • The vinyl group in this compound could participate in addition or polymerization reactions, unlike the stable triazole rings in bromuconazole and flusilazole .

Applications: While etofenprox and triazole derivatives are established agrochemicals, this compound’s applications remain speculative without direct evidence.

Research Findings and Limitations

  • Etofenprox: Studies emphasize its photostability and low toxicity to non-target organisms, attributed to its ethoxy and methylpropoxy groups . These features are absent in this compound, limiting direct comparisons.
  • Triazole Fungicides : The triazole moiety in bromuconazole and flusilazole is essential for binding to fungal cytochrome P450 enzymes. The absence of this group in this compound precludes antifungal efficacy .

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